Methyl 2-({3-[(phenylsulfonyl)amino]quinoxalin-2-yl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Description
Methyl 2-({3-[(phenylsulfonyl)amino]quinoxalin-2-yl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a heterocyclic compound featuring a tetrahydrobenzothiophene core fused with a quinoxaline moiety and a phenylsulfonamide substituent. Its molecular formula is C₂₅H₂₃N₄O₄S₂, with a molecular weight of 523.60 g/mol. The compound’s structure combines multiple pharmacophoric elements:
- Tetrahydrobenzothiophene: A saturated bicyclic system contributing to conformational rigidity.
- Quinoxaline: A nitrogen-containing heterocycle known for diverse bioactivity, including kinase inhibition and antimicrobial properties.
- Phenylsulfonamide: A functional group commonly associated with enzyme inhibition (e.g., carbonic anhydrase) and agrochemical activity .
Properties
Molecular Formula |
C24H22N4O4S2 |
|---|---|
Molecular Weight |
494.6 g/mol |
IUPAC Name |
methyl 2-[[3-(benzenesulfonamido)quinoxalin-2-yl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C24H22N4O4S2/c1-32-24(29)20-16-11-5-8-14-19(16)33-23(20)27-21-22(26-18-13-7-6-12-17(18)25-21)28-34(30,31)15-9-3-2-4-10-15/h2-4,6-7,9-10,12-13H,5,8,11,14H2,1H3,(H,25,27)(H,26,28) |
InChI Key |
PEBCLDNWUUCGIB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCCC2)NC3=NC4=CC=CC=C4N=C3NS(=O)(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Aromatic Substitution
Activating the quinoxaline’s 2-position with a leaving group (e.g., chlorine) enables displacement by the benzothiophene’s amine. For example:
-
Chlorination : Treating 3-[(phenylsulfonyl)amino]quinoxaline with POCl₃ at 110°C for 6 hours.
-
Coupling : Reacting the chlorinated quinoxaline with methyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate in DMF at 120°C for 24 hours.
Key Parameters
Buchwald-Hartwig Amination
Palladium-catalyzed coupling offers higher regioselectivity. A typical protocol uses:
-
Catalyst System : Pd₂(dba)₃/Xantphos.
Final Esterification and Functionalization
The methyl ester group is typically introduced early but may require protection during subsequent steps. Post-coupling, hydrolysis and re-esterification ensure integrity:
-
Hydrolysis : Treating the carboxylic acid intermediate with LiOH in THF/H₂O.
-
Re-esterification : Using methyl iodide and K₂CO₃ in DMF at 60°C.
Yield Enhancement
Comparative Analysis of Synthetic Routes
The table below evaluates key methodologies:
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| SNAr Coupling | Low cost, simple setup | Long reaction time, moderate yield | 65–70 |
| Buchwald-Hartwig | High yield, regioselective | Expensive catalysts, oxygen-sensitive | 75–80 |
| Direct Sulfonylation | One-pot synthesis | Requires strict temperature control | 70–75 |
Scalability and Industrial Considerations
Large-scale production faces challenges in:
-
Purification : Column chromatography is impractical; alternatives like crystallization (e.g., using ethyl acetate/hexane) are preferred.
-
Catalyst Recovery : Pd-based systems require efficient recycling to reduce costs.
-
Waste Management : POCl₃ and pyridine necessitate neutralization protocols.
Emerging Methodologies
Recent advances include:
Chemical Reactions Analysis
Types of Reactions
Methyl 2-({3-[(phenylsulfonyl)amino]quinoxalin-2-yl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the quinoxaline ring to dihydroquinoxaline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoxaline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydroquinoxaline derivatives, and various substituted quinoxaline derivatives.
Scientific Research Applications
Methyl 2-({3-[(phenylsulfonyl)amino]quinoxalin-2-yl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential anticancer properties and its ability to inhibit certain enzymes.
Medicine: Investigated for its potential use in chemotherapy due to its cytotoxic effects on cancer cells.
Mechanism of Action
The mechanism of action of Methyl 2-({3-[(phenylsulfonyl)amino]quinoxalin-2-yl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets. The compound is known to bind to the allosteric site of human thymidylate synthase, inhibiting its activity and leading to the disruption of DNA synthesis in cancer cells . This inhibition induces apoptosis and cell cycle arrest, contributing to its anticancer effects.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations:
Core Structure: The target compound and Methyl 2-amino-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate share the tetrahydrobenzothiophene core, but the latter lacks the quinoxaline and sulfonamide groups.
Functional Groups :
- The phenylsulfonamide group in the target compound is structurally distinct from the sulfonylurea group in metsulfuron methyl ester . Sulfonylureas are herbicidal due to acetolactate synthase (ALS) inhibition, while sulfonamides are more commonly linked to therapeutic enzyme inhibition.
Bioactivity: Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate demonstrated IC₅₀ values of 12–18 µM in antioxidant assays (DPPH radical scavenging) and 40–60% inhibition in carrageenan-induced edema models. The target compound’s quinoxaline and sulfonamide groups may enhance similar activities due to improved electron-withdrawing capacity and binding affinity.
Physicochemical Properties
Table 2: Comparative Physicochemical Data
- Solubility : The sulfonamide group may improve aqueous solubility relative to simpler benzothiophene analogs .
Biological Activity
Methyl 2-({3-[(phenylsulfonyl)amino]quinoxalin-2-yl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This compound integrates a benzothiophene core with quinoxaline and sulfonamide functionalities, suggesting diverse interactions with biological targets. This article reviews its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C24H22N4O4S2
- CAS Number : [S12586619]
The structure features a unique combination of functional groups that may enhance its pharmacological properties. The presence of the phenylsulfonyl group and the tetrahydro-benzothiophene moiety indicates potential interactions with various biological macromolecules.
Biological Activity Overview
Research has indicated that derivatives of this compound exhibit significant biological activities, particularly in the areas of analgesic effects and cancer treatment. Below are detailed findings from various studies:
1. Analgesic Properties
Studies have shown that compounds structurally related to this compound demonstrate analgesic properties superior to traditional analgesics like metamizole in animal models. These findings suggest that the compound could be developed as a novel analgesic agent suitable for clinical use.
2. Anticancer Activity
Quinoxaline derivatives have been investigated for their ability to inhibit phosphoinositide 3-kinases (PI3K), which are critical in cancer-related signaling pathways. The inhibition of PI3K can lead to reduced cell proliferation and increased apoptosis in cancer cells. Preliminary studies indicate that this compound may also interact with other targets involved in tumor growth and metastasis.
The biological activity of this compound is hypothesized to involve several mechanisms:
Binding Interactions
Molecular docking studies suggest that the compound may bind effectively to proteins involved in pain signaling pathways and cancer progression. Techniques such as surface plasmon resonance could further elucidate these interactions.
Chemical Reactivity
The compound's reactivity profile indicates potential nucleophilic substitutions at the sulfonamide nitrogen or carboxylate group. The quinoxaline ring can participate in electrophilic aromatic substitutions due to its electron-rich nature.
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds:
| Study | Findings |
|---|---|
| Bollettino Chimico Farmaceutico (1996) | Investigated thienopyrimidine derivatives showing anti-inflammatory activity. |
| PMC9520703 (2022) | Reported on new quinoxaline derivatives with significant biological activity against cancer cell lines. |
| DrugBank | Compounds with similar structures were noted for their potential as therapeutic agents targeting various diseases. |
Q & A
Q. How can synergistic effects with existing therapeutics be systematically evaluated?
- Methodology : Perform combination index (CI) analysis using the Chou-Talalay method. Test with standard chemotherapeutics (e.g., doxorubicin) in cancer cell lines and measure synergy via CompuSyn software. ’s antioxidant/anti-inflammatory dual-activity framework could guide combination design with NSAIDs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
